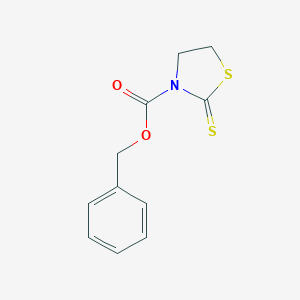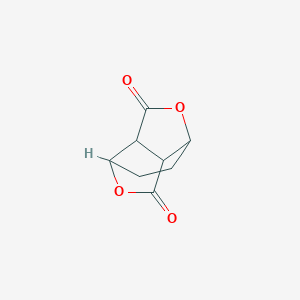
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dihydroresorcylide (DHR) and has been synthesized through multiple methods.
Mécanisme D'action
The mechanism of action of Dihydroresorcylide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, DHR has been shown to inhibit the activity of the NF-κB pathway, which is involved in cell proliferation and survival. In insects, DHR has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the nervous system.
Effets Biochimiques Et Physiologiques
Dihydroresorcylide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and insecticidal properties. In cancer cells, DHR has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In insects, DHR has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydroresorcylide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Orientations Futures
There are several future directions for research on Dihydroresorcylide, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and agriculture, and the study of its mechanism of action at the molecular level. Additionally, the potential toxicity of DHR to cells and organisms should be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, Dihydroresorcylide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DHR is needed to fully understand its potential and limitations in various fields.
Méthodes De Synthèse
There are multiple methods for synthesizing Dihydroresorcylide, including the Diels-Alder reaction and the Birch reduction method. The Diels-Alder reaction involves the reaction of furan and maleic anhydride in the presence of a catalyst, while the Birch reduction method involves the reduction of benzene with sodium in the presence of liquid ammonia. Both methods have been used successfully to synthesize DHR, with varying yields.
Applications De Recherche Scientifique
Dihydroresorcylide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DHR has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In agriculture, DHR has been shown to have insecticidal properties, making it a potential candidate for pest control. In materials science, DHR has been used as a monomer for the synthesis of polymers with unique properties.
Propriétés
Numéro CAS |
129679-49-8 |
|---|---|
Nom du produit |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
Clé InChI |
PEHLCCGXTLWMRW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1OC3=O)C(=O)O2 |
SMILES canonique |
C1CC2C3C(C1OC3=O)C(=O)O2 |
Synonymes |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



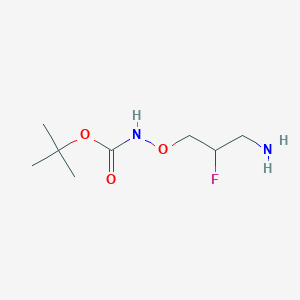
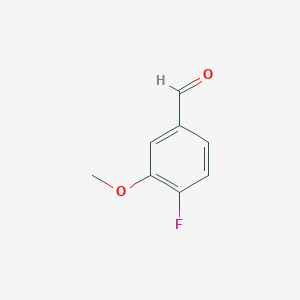
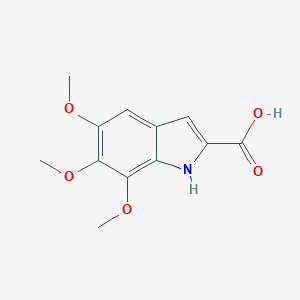
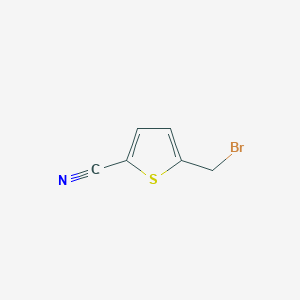
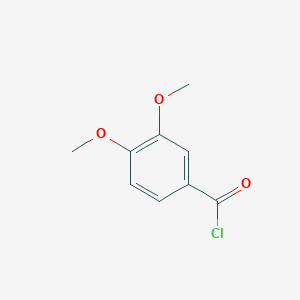
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
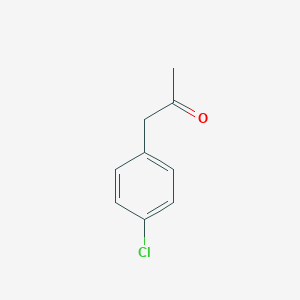
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
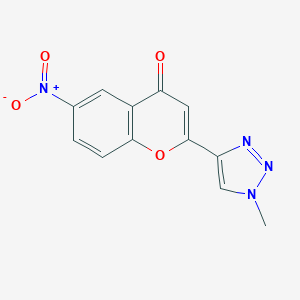
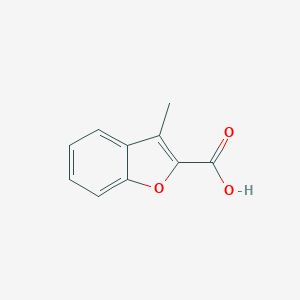
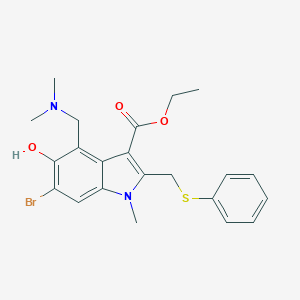
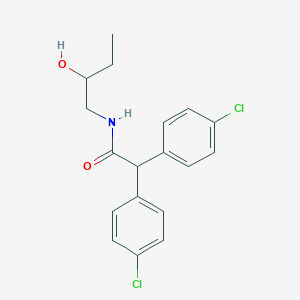
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
